N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

Medicinal chemistry Drug design Permeability

N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 338773-73-2) is a tertiary sulfonamide featuring an N,N-dimethylsulfamoyl group para to an N-pyrrolyl substituent on a benzene ring, with a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol. The compound belongs to the pyrrole–benzenesulfonamide hybrid class, which has been investigated for carbonic anhydrase (CA) inhibition and Wnt/β-catenin pathway modulation in cancer research.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 338773-73-2
Cat. No. B2730911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
CAS338773-73-2
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2
InChIInChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3
InChIKeyYQXJLLSJWIMNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 338773-73-2): Core Chemical Identity and Structural Classification


N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 338773-73-2) is a tertiary sulfonamide featuring an N,N-dimethylsulfamoyl group para to an N-pyrrolyl substituent on a benzene ring, with a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol . The compound belongs to the pyrrole–benzenesulfonamide hybrid class, which has been investigated for carbonic anhydrase (CA) inhibition and Wnt/β-catenin pathway modulation in cancer research [1]. Unlike primary sulfonamide analogs that possess a free –SO2NH2 group capable of coordinating the catalytic zinc ion in CA isoforms, the N,N-dimethyl substitution eliminates hydrogen-bond donor capacity at the sulfonamide nitrogen, fundamentally altering target engagement mode and physicochemical profile .

Why N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide Cannot Be Replaced by Primary Sulfonamide or Dimethylpyrrole Analogs in Screening Campaigns


In the pyrrole–benzenesulfonamide class, small structural modifications produce large shifts in hydrogen-bonding capacity, lipophilicity, and target engagement profile that render compounds non-interchangeable in biological assays. The N,N-dimethyl substitution on the sulfonamide group of CAS 338773-73-2 removes the primary sulfonamide –NH2 moiety, which is the canonical zinc-binding warhead for carbonic anhydrase inhibition [1]. This results in zero hydrogen-bond donors (Hdon = 0) versus one donor (Hdon = 1) for the primary sulfonamide analog 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide, reducing topological polar surface area (tPSA) from 65.1 Ų to 42.3 Ų . These differences translate into altered membrane permeability, oral absorption potential, and target selectivity profiles that cannot be rectified by simply adjusting compound concentration in an assay .

N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 338773-73-2): Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. One for Primary Sulfonamide Analogs

CAS 338773-73-2 possesses zero hydrogen-bond donors (Hdon = 0) due to N,N-dimethyl substitution on the sulfonamide nitrogen, in contrast to the closest primary sulfonamide analog, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS 26165-69-5), which retains one donor (Hdon = 1) . This structural difference reduces topological polar surface area from 65.1 Ų in the primary sulfonamide analog to 42.31 Ų in the target compound, representing a 35% decrease . Zero Hdon eliminates the capacity for zinc coordination via the sulfonamide nitrogen, a mechanism essential for classical carbonic anhydrase inhibition, thereby redirecting the compound away from canonical CA pharmacophores and toward alternative binding modes or biological targets [1].

Medicinal chemistry Drug design Permeability

Lipophilicity Shift: LogP 1.73–2.21 vs. LogP 2.59–3.52 for Dimethylpyrrole Analog

The target compound exhibits a predicted LogP range of 1.73 (ChemScene) to 2.21 (ChemSrc), which is consistently lower than the 2,5-dimethylpyrrole analog 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (LogP = 2.59, Hit2Lead; LogP = 3.52, ChemSrc) . The LogP reduction of 0.38 to 1.79 units, depending on the prediction source, reflects the absence of two methyl groups on the pyrrole ring, reducing overall molecular lipophilicity . Lower LogP directly impacts aqueous solubility (LogSW = –3.24 for the dimethylpyrrole analog, indicating poor solubility; the target compound's lower LogP predicts improved aqueous solubility) .

Lipophilicity ADME Physicochemical profiling

Purity and Batch QC Documentation: 97% with NMR/HPLC/GC vs. 95% Minimal Specification from Competitor Suppliers

The target compound is supplied at a standard purity of 97% (Bidepharm, Leyan) with comprehensive batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, the structurally closest commercially available analog, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS 26165-69-5), is typically offered at a minimum purity specification of 95% (AKSci) without explicit multi-method QC documentation at the point of procurement . The 2-percentage-point purity difference, combined with the availability of orthogonal analytical characterization, reduces the risk of undetected impurities interfering with dose-response or selectivity assays .

Quality control Procurement Reproducibility

Rotatable Bond Count and Conformational Flexibility: 3 vs. 2 for Dimethylpyrrole Analog

CAS 338773-73-2 contains three rotatable bonds (ChemScene) compared to two rotatable bonds for the dimethylpyrrole analog 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (Hit2Lead) . The additional rotatable bond in the target compound arises from the unsubstituted pyrrole ring, which lacks the methyl groups that restrict rotation in the dimethylpyrrole analog. This increased conformational freedom may affect entropic penalties upon protein binding and influence the compound's behavior in molecular docking studies .

Conformational analysis Molecular docking Entropy

Boiling Point and Thermal Stability: 383 °C vs. 434 °C for Dimethylpyrrole Analog

The target compound exhibits a predicted boiling point of 383.0 ± 44.0 °C at 760 mmHg, which is approximately 51 °C lower than the predicted boiling point of the dimethylpyrrole analog 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (434.1 °C at 760 mmHg) . The lower boiling point indicates weaker intermolecular forces due to the absence of methyl groups on the pyrrole ring and the lack of hydrogen-bond donor capacity on the sulfonamide, which collectively reduce van der Waals interactions and eliminate N–H···O hydrogen bonding in the solid state .

Thermal stability Formulation Storage

Class-Level QSAR Evidence: N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Scaffold Anticancer Activity and CA Inhibition

A published QSAR study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives demonstrated that modification of the sulfonamide N-substituent is a primary determinant of anticancer activity and carbonic anhydrase inhibitory potency [1]. Although the specific N,N-dimethyl variant (CAS 338773-73-2) was not directly assayed, the QSAR model indicates that tertiary sulfonamide substitution (as in the target compound) is associated with substantially altered activity profiles compared to primary (–SO2NH2) or secondary (–SO2NHR) sulfonamide analogs, consistent with loss of the zinc-binding pharmacophore [2]. This class-level inference supports the expectation that CAS 338773-73-2 will exhibit a distinct biological fingerprint from its primary sulfonamide counterparts, warranting direct experimental profiling rather than reliance on analog data [3].

QSAR Anticancer Carbonic anhydrase inhibition

Recommended Procurement and Application Scenarios for N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide (CAS 338773-73-2) Based on Established Evidence


Biophysical Screening for Non-Zinc-Binding CA Modulators

Because CAS 338773-73-2 lacks the primary sulfonamide –NH2 zinc-binding warhead (Hdon = 0, tPSA = 42.31 Ų), it is suited for screens designed to identify carbonic anhydrase ligands that engage the enzyme through allosteric or non-canonical binding modes rather than active-site zinc coordination . Procurement for fragment-based or HTS campaigns targeting CA isoforms IX and XII—where alternative binding pockets are of therapeutic interest—should select this compound over primary sulfonamide analogs to avoid confounding zinc-dependent readouts .

Lead Optimization for CNS-Penetrant Pyrrole–Sulfonamide Scaffolds

The reduced tPSA (42.31 Ų vs. 65.1 Ų for primary sulfonamide analog) and lower LogP (1.73–2.21 vs. 2.59–3.52 for dimethylpyrrole analog) place CAS 338773-73-2 within a favorable physicochemical range for passive blood–brain barrier penetration . Medicinal chemistry teams optimizing CNS exposure for pyrrole–benzenesulfonamide leads should procure this compound as a core scaffold to establish baseline permeability and efflux ratios in MDCK-MDR1 or PAMPA-BBB assays .

Reproducible Dose–Response Studies Requiring High-Purity Starting Material

The 97% purity specification with multi-method batch QC (NMR, HPLC, GC) reduces the risk of impurity-driven false positives or shifted IC50 values in dose–response experiments . Laboratories conducting quantitative pharmacology or selectivity profiling should prioritize vendors offering this QC package (e.g., Bidepharm, Leyan) over suppliers providing only 95% minimum purity without orthogonal analytical characterization, thereby minimizing post-purchase repurification and ensuring inter-experiment reproducibility .

Conformational Sampling and Docking Validation Studies

With three rotatable bonds—a 50% increase over the dimethylpyrrole analog (2 rotatable bonds)—CAS 338773-73-2 provides a structurally tractable model for evaluating the impact of conformational flexibility on docking pose prediction accuracy . Computational chemistry groups validating docking algorithms or generating conformational ensembles for pharmacophore modeling can use this compound to benchmark software performance against a scaffold of intermediate flexibility .

Quote Request

Request a Quote for N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.